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Compound of Interest

Compound Name: 4-(Dodecyloxy)benzoic acid

Cat. No.: B1294349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
(Dodecyloxy)benzoic acid, a molecule of interest in various fields including liquid crystal

research and drug development. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational

dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary
The empirical formula for 4-(Dodecyloxy)benzoic acid is C₁₉H₃₀O₃, with a molecular weight of

approximately 306.44 g/mol .[1][2] The spectroscopic data presented below has been compiled

from various spectral databases and scientific literature to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 4-(Dodecyloxy)benzoic acid are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-(Dodecyloxy)benzoic acid exhibits characteristic signals for the

aromatic protons, the protons of the dodecyloxy chain, and the acidic proton of the carboxylic

acid group.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11.5 - 12.5 Singlet (broad) 1H -COOH

~8.0 Doublet 2H
Aromatic (ortho to -

COOH)

~6.9 Doublet 2H
Aromatic (ortho to -

O(CH₂)₁₁)

~4.0 Triplet 2H -OCH₂-

~1.8 Multiplet 2H -OCH₂CH₂-

~1.2 - 1.5 Multiplet 18H -(CH₂)₉-

~0.9 Triplet 3H -CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the

molecule.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://spectrabase.com/spectrum/7nhcb3ZQjfP
https://spectrabase.com/spectrum/4rqKpXxn9xg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

~172 C=O (Carboxylic Acid)

~164 Aromatic C-O

~132 Aromatic C-H (ortho to -COOH)

~122 Aromatic C-COOH

~114 Aromatic C-H (ortho to -O(CH₂)₁₁)

~68 -OCH₂-

~32 -CH₂- (Alkyl Chain)

~29 -CH₂- (Alkyl Chain)

~26 -CH₂- (Alkyl Chain)

~23 -CH₂- (Alkyl Chain)

~14 -CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-(Dodecyloxy)benzoic acid shows characteristic absorption bands for the

carboxylic acid and the dodecyloxy group.[5]
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Wavenumber (cm⁻¹) Vibrational Mode

~2500-3300 (broad) O-H stretch (Carboxylic Acid)

~2920, 2850 C-H stretch (Alkyl)

~1680 C=O stretch (Carboxylic Acid)[5]

~1605, 1580 C=C stretch (Aromatic)

~1430 O-H bend (Carboxylic Acid)

~1250 C-O stretch (Aryl Ether)

~1170 C-O stretch (Carboxylic Acid)

~920 (broad) O-H bend (out-of-plane, Carboxylic Acid dimer)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-(Dodecyloxy)benzoic acid, electron ionization (EI) is a common method.

[1]

m/z Interpretation

306 Molecular Ion [M]⁺

139 [HOOC-C₆H₄-O]⁺ fragment

138 [O=C=C₆H₄=O]⁺ fragment

121 [HOOC-C₆H₄]⁺ fragment

Experimental Protocols
The following sections outline the general procedures for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended.

Sample Preparation:

Weigh approximately 5-10 mg of 4-(Dodecyloxy)benzoic acid.

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer the solution to an NMR tube to a depth of approximately 4-5 cm.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Process the acquired data (Fourier transformation, phase correction, and baseline

correction) to obtain the final spectra.

FT-IR Spectroscopy Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with either a

transmission or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-(Dodecyloxy)benzoic acid with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Sample Preparation (ATR Method):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1294349?utm_src=pdf-body
https://www.benchchem.com/product/b1294349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a small amount of the solid 4-(Dodecyloxy)benzoic acid sample directly onto the ATR

crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (transmission) or the

clean ATR crystal.

Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample

holder.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry Protocol
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often

coupled with a gas chromatograph (GC-MS).

Sample Preparation:

Dissolve a small amount of 4-(Dodecyloxy)benzoic acid in a volatile organic solvent (e.g.,

methanol or dichloromethane).

For GC-MS analysis, the sample is injected into the gas chromatograph, where it is

vaporized and separated from any impurities.

Data Acquisition:

The vaporized sample enters the ion source of the mass spectrometer.

The molecules are bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-(Dodecyloxy)benzoic acid.
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A general workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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